1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine
CAS No.: 301318-48-9
Cat. No.: VC21434184
Molecular Formula: C22H24N2S
Molecular Weight: 348.5g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 301318-48-9 |
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Molecular Formula | C22H24N2S |
Molecular Weight | 348.5g/mol |
IUPAC Name | 1,3-dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine |
Standard InChI | InChI=1S/C22H24N2S/c1-18-12-13-21(25-18)22-23(16-19-8-4-2-5-9-19)14-15-24(22)17-20-10-6-3-7-11-20/h2-13,22H,14-17H2,1H3 |
Standard InChI Key | IYYJKTNSUICJAS-UHFFFAOYSA-N |
SMILES | CC1=CC=C(S1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES | CC1=CC=C(S1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine has a molecular formula of C₂₂H₂₄N₂S and a molecular weight of 348.5 g/mol . The compound is registered in the PubChem database with the identifier CID 683468, with registration dating back to July 7, 2005, and most recently updated on March 8, 2025 . The structure consists of an imidazolidine ring (a five-membered saturated heterocycle containing two nitrogen atoms) with two benzyl substituents attached to the nitrogen atoms and a 5-methylthiophen-2-yl group at position 2.
Structural Features
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The imidazolidine core: This five-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 3, forming the central scaffold of the molecule. The saturated nature of this ring distinguishes it from related imidazoline and imidazole derivatives.
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Two benzyl substituents: These groups are attached to the nitrogen atoms, providing hydrophobic character and potential for π-π interactions with other aromatic systems.
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The 5-methylthiophen-2-yl group: This aromatic heterocycle contains a sulfur atom and bears a methyl substituent at position 5. It is connected to the imidazolidine ring at position 2.
The stereochemistry at position 2 of the imidazolidine ring is an important structural consideration, as this carbon atom is a stereogenic center that can lead to distinct enantiomers with potentially different biological activities.
Related Compounds and Structural Comparisons
Comparison with Analogous Structures
Several structurally related compounds provide useful points of comparison with 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine:
1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidine is a close analog that replaces the sulfur atom in the thiophene ring with oxygen to create a furan heterocycle . This oxygen-containing analog has slightly different electronic properties and potentially different reactivity compared to the thiophene-containing compound.
Another related structure is 1,3-Dibenzyl-4,5-dimethylimidazolium chloride (lepidiline A), which features an oxidized imidazolium ring rather than the saturated imidazolidine structure . This introduces significant differences in charge distribution, planarity, and reactivity.
Synthesis Methods
General Approaches to Imidazolidine Synthesis
Imidazolidines like 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine can be synthesized through several established routes, drawing from general methodologies in heterocyclic chemistry. Based on the available literature, several approaches may be applicable:
The condensation of 1,2-diamines with aldehydes represents one of the most common methods for constructing the imidazolidine ring system. For 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine, this would involve the reaction of N,N'-dibenzylethylenediamine with 5-methylthiophene-2-carboxaldehyde under appropriate conditions.
According to research by Katritzky's group, highly substituted imidazolidines can be synthesized through Mannich-type reactions involving diamines, benzotriazole, and formaldehyde . The resulting intermediates can then undergo nucleophilic substitution to introduce various substituents at position 2 of the imidazolidine ring.
Spectroscopic Characteristics
Related Spectroscopic Data
For comparison, the related compound (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)methanimine has been characterized by X-ray crystallography, showing that the dihedral angle between the thiophene ring and the connected aromatic system can be significant (54.62° in this related structure) . This suggests that 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine likely adopts a non-planar conformation with the thiophene ring twisted relative to the imidazolidine core.
Data Tables and Comparative Analysis
Table 1: Physical and Chemical Properties of 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine
Table 2: Comparison of 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine with Structurally Related Compounds
Research Status and Future Directions
Current Research Findings
As of April 2025, research specifically focused on 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine appears limited in the available literature. The compound is primarily cataloged in chemical databases such as PubChem and presumably exists in chemical libraries for screening purposes. The most recent update to its PubChem record was on March 8, 2025 , suggesting ongoing interest in this chemical entity.
Future Research Opportunities
Several promising research directions for 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine include:
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Comprehensive structural characterization using advanced spectroscopic techniques
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Investigation of stereochemical properties and potential stereoselective synthesis methods
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Evaluation of biological activities, particularly in antimicrobial and anticonvulsant screening
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Exploration of structure-activity relationships through systematic modification of substituents
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Development of more efficient synthetic methodologies based on recent advances in imidazolidine synthesis described by Katritzky and others
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